molecular formula C8H9NO3 B014954 Benzyl N-hydroxycarbamate CAS No. 3426-71-9

Benzyl N-hydroxycarbamate

Cat. No.: B014954
CAS No.: 3426-71-9
M. Wt: 167.16 g/mol
InChI Key: PQBSPTAPCMSZAA-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl hydroxycarbamate can be synthesized through the methoxycarbonylation of benzyl alcohol derivatives using dimethyl carbonate as a reagent and solvent. This process involves the use of organocatalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and sodium methoxide . The reaction typically occurs under mild conditions with high conversion rates and selectivity .

Industrial Production Methods: In industrial settings, benzyl hydroxycarbamate is produced using continuous flow processes that ensure high efficiency and scalability. The use of dimethyl carbonate and organocatalysts in a continuous flow setup allows for the production of non-symmetric benzyl carbonate derivatives, which are then converted to benzyl hydroxycarbamate .

Chemical Reactions Analysis

Types of Reactions: Benzyl hydroxycarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl hydroxycarbamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Benzyl carbamate: Similar in structure but lacks the hydroxylamine group.

    N-Boc-hydroxylamine: Contains a tert-butoxycarbonyl group instead of a benzyl group.

    O-Benzylhydroxylamine hydrochloride: Similar but includes a hydrochloride salt form.

Uniqueness: Benzyl hydroxycarbamate is unique due to its specific combination of a benzyl group and a hydroxylamine moiety, which provides distinct reactivity and stability compared to other carbamates and hydroxylamines .

Properties

IUPAC Name

benzyl N-hydroxycarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-8(9-11)12-6-7-4-2-1-3-5-7/h1-5,11H,6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBSPTAPCMSZAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187827
Record name Carbamic acid, hydroxy-, benzyl ester
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3426-71-9
Record name Benzyl N-hydroxycarbamate
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Record name Benzyl hydroxycarbamate
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Record name 3426-71-9
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Record name Carbamic acid, hydroxy-, benzyl ester
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Record name Carbamic acid, N-hydroxy-, phenylmethyl ester
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Record name N-(Benzyloxycarbonyl)hydroxylamine
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Record name BENZYL HYDROXYCARBAMATE
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Synthesis routes and methods I

Procedure details

Hydroxylamine hydrochloride (8.31 g, 120 mmol) is dissolved in water (200 mL) followed by the introduction of sodium bicarbonate (17.7 g, 211 mmol). Then CH2Cl2 (200 mL) is added to the solution and resulting the mixture is cooled in an ice bath to 0-4° C. Benzyl chloroformate (16.7 mL, 117 mmol) is added with vigorous stirring while maintaining the temperature below 4° C. After addition is complete the reaction mixture is left to stir for 2 h. The biphasic reaction mixture is transferred into a separating funnel and CH2Cl2 is added until the organic phase clarified. The aqueous phase is extracted with CH2Cl2 (3×100 mL) and then washed with brine, dried over MgSO4 and concentrated to give a colourless solid. Flash column chromatography (silica gel, CH2Cl2 then ethyl acetate/petroleum spirits 3:7 then 1:0) affords 13.7 g (70%) of 51 as a colourless solid along with 4.60 g (13%) of 52 as a colourless oil. Spectroscopic data are identical to those reported above.
Quantity
8.31 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
16.7 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Yield
70%
Name
Yield
13%

Synthesis routes and methods II

Procedure details

A solution of crude amino alcohol 1f (223 g, 1.19 mol) in 1 L of CH2Cl2 was treated with a 1 L aqueous solution of K2CO3 (200 g, 1.45 mol) and cooled in a ice bath. The mixture is stirred vigorously while benzyl chloroformate (225 g, 1.3 mol) is added slowly. After the addition is complete the mixture is stirred an additional 30 min. The organic layer is separated and washed with water, brine and concentrated to give 390 g of crude product. This is recrystallized from hexane to give 270 g of N-CBZ amino alcohol 1 g.
Quantity
223 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
225 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

170.5 parts of benzyl chloroformate are reacted with 69.5 parts of ground hydroxylamine hydrochloride in a similar manner to Example 8 to give 149 parts of benzyl-N-hydroxycarbamate as a waxy solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl N-hydroxycarbamate
Reactant of Route 2
Benzyl N-hydroxycarbamate
Reactant of Route 3
Reactant of Route 3
Benzyl N-hydroxycarbamate
Reactant of Route 4
Benzyl N-hydroxycarbamate
Reactant of Route 5
Benzyl N-hydroxycarbamate
Reactant of Route 6
Benzyl N-hydroxycarbamate
Customer
Q & A

Q1: What are the typical oxidation products of Benzyl N-hydroxycarbamate?

A1: The oxidation of this compound can lead to various products depending on the oxidant and reaction conditions.

  • Iodine oxidation: [] Primarily yields O-benzoyl benzhydroxamate.
  • Silver oxide oxidation: [] Produces N-silver-N-alkoxycarbonyloxycarbamates. When reacted alongside Ethyl N-hydroxycarbamate, it forms mixed NO-di- and NNO-tri-substituted hydroxylamines containing ethoxycarbonyl and benzyloxycarbonyl groups.
  • Electrochemical oxidation: [] In the presence of an amine, this compound undergoes anodic oxidation to produce N, O-dialkoxycarbonyl derivatives, O-alkoxycarbonyl-N-hydroxycarbamates, benzyl alcohol, and N-benzylacetamide.

Q2: How does N-methylation affect the electrochemical oxidation of this compound?

A2: [] N-methylation of this compound significantly influences its electrochemical oxidation pathway. While it promotes O-alkoxycarbonylation of both the starting compound and its demethylated product, it diminishes the yields of benzyl alcohol and N-benzylacetamide.

Q3: Can this compound undergo reactions other than oxidation?

A3: Yes, beyond oxidation, this compound can participate in other reactions. For instance:

  • N,O-Diarylation: [] It reacts with nitrofluorobenzenes (both 2- and 4-isomers) to yield the corresponding benzyl N-(nitrophenoxy)carbamates. Further reaction with nitrofluorobenzenes results in the formation of biphenyl and diphenyl ether derivatives. This reaction suggests the formation of N,O-diphenylhydroxylamines as intermediates, which undergo rearrangement similar to the benzidine rearrangement.

Q4: Are there any reported applications of this compound in the synthesis of biologically relevant molecules?

A4: While the provided research papers do not directly illustrate the use of this compound in synthesizing specific bioactive molecules, its derivative, N-benzyloxycarbonylhydroxylamine, plays a crucial role in introducing the amino-oxy group during the synthesis of DL-Cyclocanaline (cyclohomoserine), a higher homologue of the antibiotic cycloserine. []

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